Glutaryl-Phe-Ala-Ala-Phe-AMC
Overview
Description
Glutaryl-Phe-Ala-Ala-Phe-AMC (GPAA) is a fine chemical and a useful building block in research . It is a high-quality, versatile scaffold that can be used as a reaction component or intermediate in the synthesis of complex compounds .
Synthesis Analysis
GPAA is a synthetic product . The product is soluble in DMSO at a concentration of 10 mM .Molecular Structure Analysis
The molecular formula of GPAA is C39H43N5O9 . Its molecular weight is 725.79 g/mol . The SMILES string representation of its structure isCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C@HNC(=O)C@HNC(=O)C@HNC(=O)C@HNC(=O)CCCC(=O)O
. Physical And Chemical Properties Analysis
GPAA has a density of 1.3±0.1 g/cm3 . Its boiling point is 1153.8±65.0 °C at 760 mmHg . The melting point is not available . The flash point is 651.6±34.3 °C .Scientific Research Applications
Enzyme Specificity and Assay Development
Compounds similar to "Glutaryl-Phe-Ala-Ala-Phe-AMC" are often utilized in developing assays to measure the activity and specificity of enzymes, particularly proteases and peptidases. For instance, research on the specificity of the prostate-specific antigen (PSA) substrate has led to the development of substrates with improved specificity and stability, using systematic replacements and modifications to the known substrate sequences. These modifications have been instrumental in developing convenient fluorometric assays for the determination of enzyme activity, highlighting their application in bioanalytical methods and diagnostic assay development (Herve Aloysius & Longqin Hu, 2015).
Biotechnological Applications
Research into amino acid biosynthesis pathways, such as the production of 5-Aminolevulinic acid (ALA) from glucose using engineered Corynebacterium glutamicum, demonstrates the biotechnological applications of understanding and manipulating enzyme substrates. These studies have led to significant advancements in the production of valuable biochemicals through metabolic engineering, showcasing the potential of such compounds in improving industrial bioprocesses for the synthesis of critical intermediates in medicine and agriculture (Xiaoli Yu et al., 2015).
Safety And Hazards
GPAA should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . In case of accidental release, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
properties
IUPAC Name |
5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H43N5O9/c1-23-19-35(48)53-32-22-28(17-18-29(23)32)42-39(52)31(21-27-13-8-5-9-14-27)44-37(50)25(3)40-36(49)24(2)41-38(51)30(20-26-11-6-4-7-12-26)43-33(45)15-10-16-34(46)47/h4-9,11-14,17-19,22,24-25,30-31H,10,15-16,20-21H2,1-3H3,(H,40,49)(H,41,51)(H,42,52)(H,43,45)(H,44,50)(H,46,47)/t24-,25-,30-,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUFBMRNNFJYCQ-FRGOEROOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H43N5O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glutaryl-Phe-Ala-Ala-Phe-AMC |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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